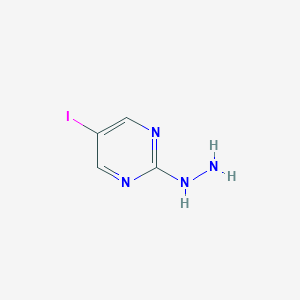

2-Hydrazino-5-iodopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-iodopyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJKRMCQZDXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474783 | |

| Record name | 2-hydrazino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63558-64-5 | |

| Record name | 2-hydrazino-5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Hydrazino-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Hydrazino-5-iodopyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive hydrazino group and a versatile iodo substituent on a pyrimidine core, renders it a valuable precursor for the synthesis of a diverse array of complex molecular architectures. The pyrimidine scaffold is a ubiquitous pharmacophore found in numerous clinically approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The strategic placement of the iodo and hydrazino groups on this privileged core opens up numerous avenues for molecular elaboration and the generation of novel chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the effective utilization of this versatile synthetic intermediate.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in the public domain, its key physicochemical properties can be reliably predicted based on its structural features and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 63558-64-5 | [4] |

| Molecular Formula | C₄H₅IN₄ | Calculated |

| Molecular Weight | 236.02 g/mol | [4] |

| IUPAC Name | 2-hydrazinyl-5-iodopyrimidine | [4] |

| Appearance | Expected to be a solid at room temperature | Analogy to related pyrimidines |

| Melting Point | Not reported; likely >150 °C | Analogy to related hydrazinopyrimidines |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and methanol; limited solubility in water and nonpolar solvents. | [5] |

| LogP | 1.05 (Predicted) | [4] |

Note: Due to the limited availability of experimental data, some properties are estimated based on structurally similar compounds.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the hydrazino group protons. The two protons on the pyrimidine ring will likely appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The protons of the hydrazino group (-NHNH₂) will likely appear as two separate broad signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon bearing the iodine atom (C5) is expected to be significantly shifted to a higher field (lower ppm value) compared to the other carbons. The carbon attached to the hydrazino group (C2) will also exhibit a characteristic chemical shift.

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 236. The fragmentation pattern will likely involve the loss of the iodine atom, the hydrazino group, and cleavage of the pyrimidine ring, providing valuable structural information[10][11].

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the hydrazino group in the region of 3200-3400 cm⁻¹. C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1650 cm⁻¹ region. The C-I stretching vibration will appear at lower frequencies[8][9][12].

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the nucleophilic aromatic substitution of a suitable dihalogenated pyrimidine with hydrazine hydrate. A plausible and efficient synthetic route starts from the commercially available 2-chloro-5-iodopyrimidine.

Experimental Protocol: Synthesis of this compound [Adapted from 3, 13, 18]

-

To a solution of 2-chloro-5-iodopyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (2.0-5.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

This is a generalized protocol and may require optimization for specific laboratory conditions.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two key functional groups: the nucleophilic hydrazino group and the reactive iodo substituent.

Reactions of the Hydrazino Group:

The hydrazino group is a versatile handle for the construction of fused heterocyclic systems. It can readily undergo condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents to form pyrazoles, triazoles, and other fused pyrimidine derivatives of significant medicinal interest[6][13][14].

Reactions of the Iodo Group:

The iodo group at the 5-position of the pyrimidine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby enabling rapid diversification of the pyrimidine core[15][16][17][18].

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds[10][15][19][20][21].

-

Buchwald-Hartwig Amination: Coupling with amines in the presence of a palladium catalyst and a suitable ligand provides access to 5-amino-substituted pyrimidines.

-

Sonogashira Coupling: Reaction with terminal alkynes catalyzed by palladium and copper affords 5-alkynylpyrimidines.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces alkenyl substituents at the 5-position.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is scarce, the pyrimidine and hydrazone moieties are well-established pharmacophores in a wide range of therapeutic agents[2][22][23][24][25].

-

Anticancer Activity: Pyrimidine derivatives are integral components of many anticancer drugs. The ability to functionalize both the 2- and 5-positions of this compound allows for the synthesis of libraries of compounds for screening against various cancer cell lines. Fused pyrimidine systems, accessible from this precursor, are of particular interest as kinase inhibitors and apoptosis inducers[1][25][26][27].

-

Antimicrobial Activity: Both pyrimidine and hydrazone derivatives have demonstrated significant antibacterial and antifungal activities[2][22][23][28]. The structural versatility of this compound makes it an attractive starting point for the development of novel antimicrobial agents to combat drug-resistant pathogens.

-

Anti-inflammatory and Antioxidant Properties: Certain pyrimidine derivatives have been reported to possess anti-inflammatory and antioxidant activities[3]. The exploration of derivatives of this compound in this therapeutic area could yield promising lead compounds.

Conclusion

This compound is a highly versatile and valuable building block for synthetic and medicinal chemists. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. While direct experimental data for this compound is limited, its chemical behavior can be reliably predicted from well-established principles and the study of analogous structures. The synthetic accessibility of this compound, coupled with the proven pharmacological importance of the pyrimidine and hydrazone motifs, positions this compound as a key intermediate for the discovery and development of novel therapeutic agents.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 7. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. article.sapub.org [article.sapub.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. medcraveonline.com [medcraveonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

The Strategic Application of 2-Hydrazino-5-iodopyrimidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

An in-depth technical guide on 2-Hydrazino-5-iodopyrimidine (CAS No. 63558-64-5), a pivotal building block in contemporary medicinal chemistry, has been compiled to support researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its chemical characteristics, synthesis, and critical role as a versatile intermediate in the creation of complex therapeutic agents, particularly in oncology.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleic acids and a privileged scaffold in a vast array of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of modern drug design. Within this class of compounds, this compound has emerged as a particularly valuable intermediate. The presence of a reactive hydrazine group at the 2-position and an iodine atom at the 5-position provides orthogonal handles for a diverse range of chemical transformations. This dual functionality allows for the sequential and controlled introduction of molecular complexity, making it a highly sought-after precursor for the synthesis of targeted therapies, especially kinase inhibitors.[2][3]

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and for computational modeling in drug discovery programs.

| Property | Value | Source |

| CAS Number | 63558-64-5 | [3] |

| Molecular Formula | C₄H₅IN₄ | [3] |

| Molecular Weight | 236.02 g/mol | [3] |

| LogP | 1.05 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Purity | Typically ≥98% | [3] |

Safety and Handling

This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Phrases: [3]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing and eye/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[3]

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The common precursor, 2-chloro-5-iodopyrimidine, is reacted with hydrazine hydrate. This transformation is a foundational step in accessing this versatile building block.

reactant1 [label="2-Chloro-5-iodopyrimidine"]; reactant2 [label="Hydrazine Hydrate (N₂H₄·H₂O)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reactant1 -> product [label="Nucleophilic Aromatic Substitution"]; reactant2 -> product; }

Synthesis of this compound.

General Experimental Protocol: Synthesis from 2-Chloro-5-iodopyrimidine

Materials:

-

2-Chloro-5-iodopyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloro-5-iodopyrimidine in a suitable solvent.

-

Add an excess of hydrazine hydrate (typically 1.5 to 1.8 molar equivalents) to the solution.[5]

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, generally in the range of 100-150 °C).[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold water or an appropriate solvent to remove excess hydrazine and other impurities.

-

Dry the product under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete consumption of the starting material and helps to drive the reaction to completion.[5]

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the absorption of carbon dioxide from the air by hydrazine hydrate, which can lead to the formation of unwanted byproducts.[5]

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound lies in its ability to undergo a variety of subsequent reactions, allowing for the construction of complex molecular architectures.

Cyclization to Pyrazolo[1,5-a]pyrimidines

The reaction of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents is a powerful method for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.[7][8] This fused heterocyclic system is a core component of numerous kinase inhibitors.[2][9]

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dicarbonyl [label="1,3-Dicarbonyl Compound"]; intermediate [label="Hydrazone Intermediate"]; product [label="5-Iodo-pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Condensation"]; dicarbonyl -> intermediate; intermediate -> product [label="Intramolecular Cyclization\n(Dehydration)"]; }

Cyclization to form Pyrazolo[1,5-a]pyrimidines.

General Protocol for Cyclocondensation: [8]

-

Dissolve this compound and a 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction and isolate the product by filtration or extraction.

Suzuki-Miyaura Cross-Coupling

The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl substituents.[10][11]

start [label="5-Iodo-pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; boronic_acid [label="Aryl/Heteroaryl\nBoronic Acid"]; catalyst [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\n+ Base (e.g., K₂CO₃)"]; product [label="5-Aryl-pyrazolo[1,5-a]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> product [label="Suzuki-Miyaura Coupling"]; boronic_acid -> product; catalyst -> product [style=dotted]; }

Suzuki-Miyaura Cross-Coupling Reaction.

General Protocol for Suzuki-Miyaura Coupling: [10][11]

-

In a reaction vessel, combine the 5-iodo-pyrazolo[1,5-a]pyrimidine derivative, an arylboronic acid (typically 1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, DME) and water.

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

Alternatively, the iodine atom can be functionalized via a Buchwald-Hartwig amination to introduce a variety of amine functionalities.[12][13] This reaction is a powerful tool for the synthesis of aniline and arylamine derivatives, which are common motifs in pharmaceuticals.

start [label="5-Iodo-pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; amine [label="Primary or Secondary Amine"]; catalyst [label="Pd Catalyst + Ligand (e.g., XantPhos)\n+ Base (e.g., NaOtBu)"]; product [label="5-Amino-pyrazolo[1,5-a]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];

start -> product [label="Buchwald-Hartwig Amination"]; amine -> product; catalyst -> product [style=dotted]; }

Buchwald-Hartwig Amination Reaction.

General Protocol for Buchwald-Hartwig Amination: [14]

-

Combine the 5-iodo-pyrazolo[1,5-a]pyrimidine derivative, the desired amine, a palladium pre-catalyst, a suitable phosphine ligand (e.g., XantPhos, BrettPhos), and a strong base (e.g., NaOtBu, LHMDS) in a reaction vessel.

-

Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

-

Degas the mixture and heat under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold, readily accessible from this compound, is a key pharmacophore in a number of potent and selective kinase inhibitors.[2][9] These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of downstream substrates. This mechanism of action is central to the therapeutic effect of many targeted cancer therapies.

For instance, the pyrazolo[1,5-a]pyrimidine core is found in inhibitors of Tropomyosin receptor kinases (Trks), which are implicated in a variety of cancers.[9] The ability to readily diversify the scaffold at the 5-position through reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While specific examples of marketed drugs derived directly from this compound are not explicitly detailed in publicly available literature, the prevalence of the resulting pyrazolo[1,5-a]pyrimidine core in numerous patented and investigational kinase inhibitors underscores the industrial relevance of this starting material.[2][9]

Conclusion

This compound is a high-value, versatile building block that provides a streamlined entry into the synthetically important class of pyrazolo[1,5-a]pyrimidines. Its dual reactivity allows for a modular approach to the synthesis of complex molecules, making it an indispensable tool for medicinal chemists engaged in the design and discovery of novel therapeutics, particularly in the field of oncology. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in drug development programs.

References

- Terungwa H. Iorkula, Osasere Jude-Kelly Osayawe, Daniel A. Odogwu, Latifat Oluwatobi Ganiyu, Odo Lovelyn Onyinyechi, and Uchechukwu Chris Okoro.

- "2-Hydrazinyl-5-iodopyrimidine." Fluorochem. Accessed January 22, 2026. https://www.fluorochem.co.uk/product/F653812/2-hydrazinyl-5-iodopyrimidine.

- "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410214/.

- El-Sayed, Ali M., et al. "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety." Chemistry Central Journal 11.1 (2017): 1-14.

- "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." MDPI. Accessed January 22, 2026. https://www.mdpi.com/1420-3049/29/5/1041.

- "Buchwald–Hartwig amination." Wikipedia. Accessed January 22, 2026. https://en.wikipedia.

- "Synthetic process for 2-hydrazinylpyridine derivative." Google Patents. Accessed January 22, 2026. https://patents.google.

- Shaikh, Afzal, et al. "Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.

- Kashani, Saeed K., Jacob E. Jessiman, and Stephen G. Newman.

- "Buchwald-Hartwig Amination." Chemistry LibreTexts. Accessed January 22, 2026. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Transition_Metal_Complexes/24.

- "Hydrazine hydrate reaction with 2-chlorobenzaldehyde." Organic Syntheses. Accessed January 22, 2026. http://www.orgsyn.org/demo.aspx?prep=v90p0246.

- "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." National Institutes of Health. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184497/.

- "Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety." ResearchGate. Accessed January 22, 2026. https://www.researchgate.

- "Working with Hazardous Chemicals." Organic Syntheses. Accessed January 22, 2026. http://www.orgsyn.org/hazard.aspx?prep=v79p0251.

- Biscoe, Mark R., and Stephen L. Buchwald. "A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles." Organic letters 11.8 (2009): 1773-1775.

- "Synthesis process of 2-hydrazinopyridine derivative." Google Patents. Accessed January 22, 2026. https://patents.google.

- "Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine." Google Patents. Accessed January 22, 2026. https://patents.google.

- "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753330/.

- "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Beilstein Journals. Accessed January 22, 2026. https://www.beilstein-journals.org/bjoc/articles/17/198.

- "Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." PubMed. Accessed January 22, 2026. https://pubmed.ncbi.nlm.nih.gov/38198595/.

- Felpin, François-Xavier. "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." Organic Chemistry Portal. Accessed January 22, 2026. https://www.organic-chemistry.org/abstracts/lit2/393.shtm.

- "Synthesis and cytotoxicity activity of some novel hydrazide, pyrazole, isoxazole, pyrimidine and fused pyran-2-one derivatives." Heterocycles 91.6 (2015): 1211-1226.

- Rusinov, Vladimir L., et al. "Antiviral drug Triazavirin, selectively labeled with 2H, 13C, and 15N stable isotopes. Synthesis and properties." Chemistry of Heterocyclic Compounds 57.4 (2021): 479-482.

- "Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose." MDPI. Accessed January 22, 2026. https://www.mdpi.com/2218-273X/12/11/1577.

- "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." PubMed. Accessed January 22, 2026. https://pubmed.ncbi.nlm.nih.gov/17411075/.

- "1H NMR spectra of compound 2." ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/figure/1-H-NMR-spectra-of-compound-2_fig3_272332662.

- "Technical Support Center: Pyrazole Synthesis via Cyclocondensation." BenchChem. Accessed January 22, 2026. https://www.benchchem.

- "Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4248880/.

- "Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?" ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/post/Does_anyone_have_experience_in_the_large_scale_synthesis_of_2-Hydrazinopyridine.

- "Synthesis method of 2-amino-5-hydroxypyridine." Google Patents. Accessed January 22, 2026. https://patents.google.

- "Recent Advances in Pyrimidine-Based Drugs." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503723/.

- "Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines." ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/publication/374712437_Design_Synthesis_and_Anticancer_Properties_of_Novel_Hydrazino-Fused_Pyrimidines.

- "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes." ResearchGate. Accessed January 22, 2026. https://www.researchgate.net/publication/343419996_Suzuki_Miyaura_cross-coupling_of_2-chloropyrazine_with_arylboronic_acids_catalyzed_by_novel_palladiumII_ONO_pincer_complexes.

- "SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS." EPO. Accessed January 22, 2026. https://data.epo.

- "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Publishing. Accessed January 22, 2026. https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17804a.

- "Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines." RSC Publishing. Accessed January 22, 2026. https://pubs.rsc.org/en/content/articlelanding/2006/ob/b604084k.

- "Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][2][3][7]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent." PMC. Accessed January 22, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5965411/.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazino-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its derivatives are integral to the design of antimetabolites and other drugs that modulate biological pathways.[1][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of molecular properties, enabling targeted interactions with enzymes and receptors. This guide focuses on a particularly valuable, functionalized pyrimidine, 2-Hydrazino-5-iodopyrimidine, a versatile intermediate poised for elaboration into more complex, biologically active molecules. Its unique combination of a nucleophilic hydrazine group and an iodine atom ripe for cross-coupling reactions makes it a powerful synthon in the drug discovery pipeline.[4][5]

Part 1: Synthesis of this compound: A Deliberate Approach

The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strategic choice of precursor is critical for the success of this transformation. The ideal starting material is a pyrimidine ring activated towards nucleophilic attack at the C2 position and bearing a stable iodine atom at the C5 position. 2-Chloro-5-iodopyrimidine serves as an excellent substrate for this purpose.

The chlorine atom at the C2 position is electron-deficient due to the electronegativity of the adjacent ring nitrogens, making it a prime site for displacement by a nucleophile. Hydrazine, a potent nucleophile, readily attacks this position to displace the chloride ion.

Caption: Synthetic route to this compound.

Precursor Selection and Synthesis: 2-Chloro-5-iodopyrimidine

While commercially available, understanding the synthesis of the precursor, 2-chloro-5-iodopyrimidine, provides deeper insight. It is typically prepared from 2-amino-5-iodopyrimidine.[6] The transformation involves a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently displaced by a chloride ion.[6] This method is robust and provides the necessary activated pyrimidine for the subsequent hydrazinolysis step. The synthesis of 2-amino-5-iodopyrimidine itself can be achieved by the direct iodination of 2-aminopyridine using reagents like periodic acid and iodine.[7]

Experimental Protocol: Synthesis of this compound

This protocol details the nucleophilic substitution reaction of 2-chloro-5-iodopyrimidine with hydrazine hydrate. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents:

-

2-Chloro-5-iodopyrimidine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or another suitable alcohol solvent like n-butanol)

-

Deionized water

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-iodopyrimidine (1.0 eq) in ethanol. The choice of ethanol is based on its ability to dissolve the starting material and its appropriate boiling point for the reaction.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (approx. 3.0-5.0 eq) dropwise at room temperature. An excess of hydrazine is used to ensure complete consumption of the starting material and to act as a base to neutralize the HCl generated during the reaction.[8]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at an efficient rate.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. The product is typically a solid that is less soluble in the cold reaction mixture.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help to remove any remaining starting material or by-products.

-

Drying: Dry the collected solid under vacuum to obtain the crude this compound.

Self-Validation and Trustworthiness: The success of this protocol is validated by monitoring the reaction via TLC. The appearance of a new, more polar spot corresponding to the product and the disappearance of the starting material spot confirms the reaction's progression. The physical properties (e.g., melting point) of the isolated product should be compared with literature values to provide an initial assessment of purity.

Part 2: Comprehensive Characterization

Thorough characterization is non-negotiable to confirm the structural integrity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a complete profile of the compound.

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties

A preliminary assessment of the compound's identity and purity can be made from its physical properties.

| Property | Expected Observation | Significance |

| Appearance | Off-white to pale yellow solid | Provides a qualitative check. |

| Melting Point | A sharp melting point range is expected (e.g., 150-155 °C) | A broad range indicates impurities. |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol | Important for selecting NMR solvents and recrystallization conditions. |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. The following data are predicted based on the known structure and principles of spectroscopy.[9][10]

2.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the presence of key functional groups. The spectrum is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3100 | N-H stretching (asymmetric & symmetric) | Hydrazine (-NH-NH₂) |

| 1640 - 1580 | C=N and C=C stretching | Pyrimidine ring |

| 1550 - 1450 | N-H bending | Hydrazine (-NH-NH₂) |

| ~820 | C-H out-of-plane bending | Aromatic ring |

| ~600 - 500 | C-I stretching | Carbon-Iodine bond |

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.4 | Singlet | 2H | H-4, H-6 | The two pyrimidine protons are in identical chemical environments and appear as a singlet. |

| ~7.5 - 8.0 | Broad Singlet | 1H | -NH- | The N-H proton signal is often broad due to quadrupole effects and exchange. |

| ~4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | The terminal amine protons are also subject to broadening and exchange. |

-

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-2 | Carbon attached to two nitrogen atoms is significantly deshielded. |

| ~155 - 160 | C-4, C-6 | The two equivalent carbons attached to nitrogen and adjacent to the C-5. |

| ~70 - 80 | C-5 | The carbon atom directly bonded to the highly electronegative iodine atom. |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides ultimate confirmation of its identity.

| Parameter | Expected Value |

| Molecular Formula | C₄H₅IN₄ |

| Molecular Weight | 235.97 g/mol |

| Expected [M+H]⁺ Peak | m/z ≈ 237 |

Part 3: Safety, Handling, and Application Context

Safety: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[11] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. This compound should also be handled with care, assuming it may have toxicological properties.

Application in Drug Development: The true value of this compound lies in its potential for further chemical modification.[12]

-

Hydrazine Moiety: The hydrazine group is a versatile handle for constructing various heterocyclic rings like pyrazoles and triazoles, which are common motifs in pharmacologically active compounds.[5][13] It can also be reacted with aldehydes and ketones to form hydrazones.[14]

-

Iodine Atom: The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C5 position, enabling the rapid generation of diverse chemical libraries for biological screening.[6]

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The outlined protocols are designed to be robust and reproducible, emphasizing the scientific rationale behind each step. The detailed characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As a strategically designed building block, this compound holds significant potential for accelerating the discovery and development of novel pyrimidine-based therapeutics.

References

- Attique, S. A., Hassan, M., Usman, M., Atif, R. M., Mahboob, S., Al-Ghanim, K. A., Bilal, M., & Nawaz, M. Z. (2019). A molecular docking approach to evaluate the pharmacological properties of natural and synthetic treatment candidates for use against hypertension. International journal of environmental research and public health, 16(6), 923.

-

Al-Ostath, A., Abushahla, A., & El-Faham, A. (2016). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Medicinal Chemistry Research, 25(10), 2279-2289. [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (2019).

-

Lone, S. N., & Shafi, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 1234-1246. [Link]

-

Guedes, J. V., da Silva, A. C. G., de Fátima, Â., & Vessecchi, R. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(13), 5032. [Link]

-

Goud, V., & Mulakayala, N. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(2), 48. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Tahir, K. E. H. (2018). Recent Advances in Pyrimidine-Based Drugs. Molecules, 23(5), 1110. [Link]

-

Zhang, J., He, C., & Parrish, D. A. (2021). Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. Dalton Transactions, 50(12), 4166-4172. [Link]

-

ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. [Link]

-

Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. In Methods in Enzymology (Vol. 12, pp. 53-57). Academic Press. [Link]

-

Sravani, G., & Kumar, A. (2022). Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 15(1), 229-234. [Link]

- CN102924559A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2013).

-

ResearchGate. (2011). ChemInform Abstract: Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives. [Link]

-

ResearchGate. (2018). A Synthesis and Pharmaceutical Evaluation of Pyrimidine Derivatives and Their Docking Studies. [Link]

-

Hurst, D. T., McOmie, J. F. W., & Searle, J. B. (1965). Pyrimidines. Part XIV. Synthesis of 2,5-dihydroxypyrimidine. Journal of the Chemical Society (Resumed), 7116-7118. [Link]

-

El-Sayed, A. M., & Al-Ghamdi, A. M. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 14(7), 2429-2437. [Link]

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][4][6][15]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. Chemistry Central Journal, 12(1), 54. [Link]

-

LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

Khan, I., Ibrar, A., & Abbas, N. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-15. [Link]

-

Dolensky, B., & Pomeisl, K. (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 19(9), 13395-13441. [Link]

-

Research Square. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. [Link]

-

Al-Ghorbani, M., Chebil, A., & Al-Farhan, K. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Pharmaceuticals, 16(7), 999. [Link]

-

Al-Abdullah, E. S. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 471-480. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jchr.org [jchr.org]

- 11. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

A Senior Application Scientist's Guide to 2-Hydrazino-5-iodopyrimidine: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 2-Hydrazino-5-iodopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its core molecular structure, physicochemical properties, established synthesis protocols, and its pivotal role as a versatile intermediate in the development of targeted therapeutics. This document is intended to serve as a comprehensive resource, grounded in established scientific principles and supported by authoritative references, to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Core Properties

This compound is a substituted pyrimidine, a class of heterocyclic compounds that are foundational components of nucleic acids and numerous clinically significant drugs.[1][2] Its structure is characterized by a pyrimidine ring functionalized with a reactive hydrazine group at the second position and an iodine atom at the fifth position.

Molecular Formula: C₄H₅IN₄[3]

IUPAC Name: (5-iodopyrimidin-2-yl)hydrazine[3]

The strategic placement of the iodo and hydrazino groups imparts unique reactivity to the molecule. The hydrazine moiety is a potent nucleophile, readily participating in reactions to form hydrazones or to construct larger heterocyclic systems like pyrazoles and triazoles.[4][5] The iodine atom, on the other hand, is an excellent leaving group and enables various carbon-carbon bond-forming cross-coupling reactions, allowing for extensive structural diversification.[6]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These parameters are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Reference |

| Molecular Weight | 235.96 g/mol | [3] |

| Monoisotopic Mass | 235.95589 Da | [3] |

| Molecular Formula | C₄H₅IN₄ | [3] |

| XLogP (Predicted) | 0.4 | [3] |

| SMILES | C1=C(C=NC(=N1)NN)I | [3] |

| InChIKey | XEJKRMCQZDXCQF-UHFFFAOYSA-N | [3] |

Synthesis and Reaction Mechanisms

The most prevalent and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with hydrazine.[7][8][9] The common starting material is 2-chloro-5-iodopyrimidine.

Causality of Experimental Design:

-

Choice of Precursor: 2-Chloro-5-iodopyrimidine is an ideal starting material. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the iodine atom at the C5 position. This differential reactivity is due to the electron-withdrawing effects of the two ring nitrogens, which activate the C2 and C4/C6 positions for nucleophilic attack.

-

Reagent: Hydrazine hydrate is used as the source of the hydrazine nucleophile.[10][11] It is a safer and more commonly available alternative to anhydrous hydrazine.[10] An excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.

-

Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or isopropanol, which can solvate the ionic intermediates. Refluxing temperature provides the necessary activation energy for the substitution to occur efficiently.[9]

The overall synthetic workflow is depicted below.

Caption: General synthesis workflow for this compound.

Self-Validating Experimental Protocol

This protocol describes a representative synthesis of this compound.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodopyrimidine (1.0 eq).

-

Solvent Addition: Add ethanol to the flask to create a slurry (approx. 10 mL per gram of starting material).

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (approx. 3.0-5.0 eq) to the mixture. The use of excess hydrazine ensures complete conversion of the starting material.[9]

-

Reaction: Heat the reaction mixture to reflux (typically ~78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water to remove excess hydrazine hydrate and any salts, followed by a wash with cold ethanol.

-

Dry the product under vacuum to yield this compound as a solid.

-

-

Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and viral infections.[1][2] this compound serves as a key building block for creating more complex molecules with potential therapeutic value.

Intermediate for Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy.[12][13] The 2-hydrazinopyrimidine core can be elaborated into fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to act as ATP-competitive kinase inhibitors.[12] The hydrazine group is used to construct the pyrazole ring, while the iodine atom at the C5 position provides a handle for introducing various substituents through Suzuki or Sonogashira coupling reactions. These substituents can be tailored to target the specific binding pockets of different kinases.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for a variety of fused heterocyclic compounds. The hydrazine moiety can react with diketones, ketoesters, or other bifunctional electrophiles to form pyrazoles, triazoles, and other ring systems.[4][14] These resulting scaffolds are often explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][14]

For instance, the reaction with β-ketoesters can lead to the formation of pyrazolopyrimidinones, a class of compounds investigated for their diverse pharmacological effects. The subsequent modification at the C5-iodo position allows for the generation of large chemical libraries for high-throughput screening.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural features. The nucleophilic hydrazine group and the versatile iodine handle provide synthetic chemists with a robust platform for constructing complex molecular architectures. Its demonstrated role in the synthesis of kinase inhibitors and other biologically active fused heterocycles underscores its importance for professionals in drug discovery and development. The reliable and straightforward synthesis further enhances its appeal as a foundational building block for creating the next generation of targeted therapeutics.

References

-

PubChem. 2-hydrazinyl-5-iodopyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Hydrazinyl-5-iodopyridine. National Center for Biotechnology Information. Available from: [Link]

-

Mittapalli, S. et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Oriental Journal of Chemistry. 2023. Available from: [Link]

-

ResearchGate. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Available from: [Link]

-

ResearchGate. Physicochemical properties of the compounds. Available from: [Link]

-

PubChem. 2-Hydrazinopyridine. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Preparation of (E)-(2-Chlorobenzylidene)hydrazine. Available from: [Link]

- Google Patents. Synthetic process for 2-hydrazinylpyridine derivative (CN106588758A).

-

Al-Abdullah, E. S. et al. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Saudi Pharmaceutical Journal. 2017. Available from: [Link]

-

Novasyn Organics. 2-HYDRAZINO-5-IODOPYRIDINE. Available from: [Link]

- Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine (CN103524510A).

- Google Patents. Synthesis process of 2-hydrazinopyridine derivative (CN106588758B).

-

Shaikh, M. H. et al. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Bioorganic & Medicinal Chemistry. 2021. Available from: [Link]

-

Kumar, R. et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. 2024. Available from: [Link]

-

Brown, D. M. et al. The reaction of hydrazine with pyrimidine bases. Methods in Enzymology. 1967. Available from: [Link]

-

Wang, Y. et al. Novel[3][15][16]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic & Medicinal Chemistry. 2020. Available from: [Link]

-

ResearchGate. The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2)... Available from: [Link]

-

LibreTexts Chemistry. Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 2-hydrazinyl-5-iodopyrimidine (C4H5IN4) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intermediate role of 2-Chloro-5-iodopyrimidine in biological applications_Chemicalbook [chemicalbook.com]

- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. [4] The reaction of hydrazine with pyrimidine bases (1967) | D.M. Brown | 12 Citations [scispace.com]

- 12. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Hydrazino-5-iodopyridine | 77992-46-2 [sigmaaldrich.com]

1H NMR and 13C NMR data of 2-Hydrazino-5-iodopyrimidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Hydrazino-5-iodopyrimidine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing novel therapeutic agents. Accurate structural elucidation is paramount for understanding its reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of publicly available experimental spectra, this document presents a detailed, expert-driven prediction and interpretation based on fundamental NMR principles and data from analogous structures. Furthermore, a field-proven, step-by-step protocol for the acquisition and processing of high-quality NMR data for this compound is provided to guide researchers in their empirical work.

Introduction: The Structural Imperative

The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The functionalization of this core, as seen in this compound, creates a molecule with multiple reactive sites, making it a valuable intermediate in synthetic chemistry. The hydrazino group at the C2 position and the iodo group at the C5 position introduce distinct electronic and steric features that profoundly influence the molecule's chemical environment.

Understanding the precise arrangement of atoms and the electron distribution within the molecule is critical for predicting its behavior in chemical reactions and biological systems. ¹H and ¹³C NMR spectroscopy provide an unparalleled, non-destructive window into this molecular architecture. This guide is designed to serve as a primary reference for scientists, enabling confident identification and characterization of this compound and its derivatives.

Molecular Structure and Electronic Environment

To interpret the NMR spectra of this compound, one must first consider the electronic influence of its constituent parts. The structure, with a systematic numbering scheme for NMR assignment, is shown below.

Caption: Molecular structure of this compound with atom numbering.

The key electronic factors influencing the NMR chemical shifts are:

-

Pyrimidine Ring Nitrogens : These electronegative atoms strongly withdraw electron density from the ring, causing a general deshielding (downfield shift) of all ring protons and carbons compared to benzene.

-

Hydrazino Group (-NHNH₂) : Attached to C2, this group acts as a potent electron-donating group (EDG) via the resonance effect (+R). This effect increases electron density, particularly at the ortho (C6) and para (C4) positions, leading to significant shielding (upfield shift) of these nuclei.

-

Iodo Group (-I) : Located at C5, the iodine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei (C4 and C6). Concurrently, the "heavy atom effect" of iodine causes significant shielding of the directly attached carbon (C5).

The interplay of these competing effects determines the final chemical shifts observed in the NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for this compound, assuming analysis in DMSO-d₆. This solvent is recommended for its ability to dissolve polar heterocyclic compounds and to slow the chemical exchange of N-H protons, making them observable.[1][2]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 8.35 - 8.50 | Doublet (d) | ⁴J = 2.0 - 2.5 | Located ortho to the deshielding iodine and ortho to a ring nitrogen. Experiences the strongest net deshielding effect among ring protons. Coupled to H4 (meta-coupling). |

| H4 | 8.15 - 8.30 | Doublet (d) | ⁴J = 2.0 - 2.5 | Shielded by the para hydrazino group but deshielded by the adjacent nitrogen and the meta iodine. Coupled to H6 (meta-coupling). |

| NH (Hydrazino) | 9.0 - 9.5 | Broad Singlet (br s) | - | Exchangeable proton on the nitrogen attached to the pyrimidine ring. Significant downfield shift due to attachment to the electron-deficient ring. |

| NH₂ (Hydrazino) | 4.5 - 5.0 | Broad Singlet (br s) | - | Exchangeable protons on the terminal nitrogen of the hydrazino group. Less deshielded than the NH proton. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 162 - 165 | Attached to three nitrogen atoms (two in the ring, one exocyclic), resulting in a strong downfield shift. Similar to the C2 in 2-aminopyrimidine.[3] |

| C4 | 159 - 162 | Strongly deshielded by adjacent ring nitrogen (N3) and the meta iodine atom, but shielded by the para hydrazino group. |

| C6 | 157 - 160 | Deshielded by the adjacent ring nitrogen (N1) and the ortho iodine atom, but strongly shielded by the ortho hydrazino group. |

| C5 | 75 - 85 | Directly bonded to iodine. The "heavy atom effect" causes a pronounced upfield (shielding) shift, moving this signal to a highly anomalous position for an aromatic carbon.[4] |

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for the high-quality acquisition of ¹H and ¹³C NMR spectra for this compound.

Caption: Standard workflow for NMR analysis of this compound.

I. Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-20 mg of high-purity this compound into a clean, dry vial.

-

Solvent Selection and Addition : Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a trace amount of tetramethylsilane (TMS) as an internal standard.[2]

-

Causality: DMSO-d₆ is the solvent of choice due to its high dissolving power for polar heterocyclic compounds and its ability to preserve the signals of exchangeable N-H protons.[1]

-

-

Dissolution : Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

II. Instrument Setup & Calibration

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Probe Tuning : Insert the sample and tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

-

Locking : Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent to maintain a stable magnetic field during acquisition.

-

Shimming : Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

III. ¹H NMR Acquisition Parameters

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[2]

-

Spectral Width : ~16 ppm, centered around 8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 2-5 seconds, to allow for full relaxation of protons between scans.

-

Number of Scans : 16-64, depending on sample concentration.

IV. ¹³C NMR Acquisition Parameters

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure each unique carbon appears as a singlet.[2]

-

Spectral Width : ~220 ppm, centered around 110 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of Scans : 1024-8192, required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2]

V. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency-domain spectrum.

-

Phase and Baseline Correction : Manually or automatically phase correct the spectra to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat spectral baseline.

-

Calibration : Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[2]

-

Integration : For the ¹H spectrum, integrate the area under each signal. The relative integral values should correspond to the ratio of protons giving rise to each signal.

Conclusion

This guide provides a robust predictive framework and a detailed experimental protocol for the ¹H and ¹³C NMR analysis of this compound. By understanding the underlying principles of substituent effects and adhering to a rigorous experimental methodology, researchers can confidently elucidate the structure of this important synthetic intermediate. The predicted data herein serves as a reliable benchmark for the analysis of empirically acquired spectra, facilitating the acceleration of research and development in medicinal chemistry and related fields.

References

-

Fayed, E. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5033. Available at: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 414-427. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69672, 5-Iodouracil. Available at: [Link]

-

Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875. Available at: [Link]

Sources

- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]

- 4. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the-Hydrazino-5-iodopyrimidine: Integrated FTIR and Mass Spectrometry Analysis

Abstract

This technical guide provides an in-depth analytical framework for the characterization of 2-Hydrazino-5-iodopyrimidine, a key heterocyclic intermediate in pharmaceutical and materials science research. We detail the synergistic application of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) to achieve unambiguous structural elucidation and purity assessment. This document moves beyond procedural outlines to explain the causal-chain behind methodological choices, ensuring that protocols are not merely followed, but understood. By integrating validated experimental protocols, predictive spectral interpretation, and advanced data visualization, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the analysis of complex heterocyclic compounds.

Introduction: The Analytical Imperative for this compound

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. The pyrimidine core is a fundamental component of biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The presence of a reactive hydrazino group and a heavy iodine atom makes this molecule particularly valuable for creating more complex structures through cross-coupling and condensation reactions.[3]

Given its role as a critical precursor, the absolute confirmation of its structure and purity is paramount. Any impurities or structural ambiguities can have cascading effects on downstream synthetic steps and the biological activity of the final product. Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose.[4] FTIR provides detailed information about the molecule's functional groups, while MS determines its exact molecular weight and offers insights into its structural assembly through fragmentation analysis.[5][6] This guide provides a validated, experience-driven approach to the comprehensive analysis of this specific molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the foundation of any spectroscopic analysis.

The key structural features that will dominate the spectroscopic output are:

-

The pyrimidine ring , an aromatic heterocyclic system.

-

The hydrazino group (-NHNH₂) , which contains N-H bonds capable of hydrogen bonding.

-

The carbon-iodine (C-I) bond , which is a weaker, heavy-atom single bond.

-

The aromatic C-H bonds on the pyrimidine ring.

Overall Analytical Workflow

A systematic workflow ensures data integrity and efficient analysis. The process begins with sample preparation and proceeds through two parallel analytical streams (FTIR and MS), with the data converging for final structural confirmation.

Caption: A flowchart of the integrated analytical process.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of a molecule, making it an excellent tool for identifying the functional groups present.[5]

Expertise-Driven Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in air to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. The causality here is critical: good contact is necessary for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality signal. Insufficient pressure results in a weak, noisy spectrum.

-

Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, making weaker peaks more discernible.

-

Data Processing: Perform an automatic baseline correction and peak-picking routine using the instrument software.

Spectral Interpretation and Data Summary

The FTIR spectrum is interpreted by correlating observed absorption bands with known vibrational frequencies of specific functional groups.[8][9]

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3400-3200 | Hydrazino (-NHNH₂) | N-H Stretching | Medium-Strong, often broad |

| 3100-3000 | Pyrimidine Ring | Aromatic C-H Stretching | Weak-Medium |

| ~1640 | Hydrazino (-NH₂) | N-H Bending (Scissoring) | Medium |

| 1600-1450 | Pyrimidine Ring | C=C and C=N Ring Stretching | Medium-Strong (multiple bands) |

| 1350-1200 | Pyrimidine Ring | C-N Stretching | Medium |

| 600-500 | C-I Bond | C-I Stretching | Weak-Medium |

Causality in Interpretation:

-

The N-H stretching region (3400-3200 cm⁻¹) is often broad due to intermolecular hydrogen bonding, a key feature of the hydrazino group.[5][10]

-

The presence of multiple sharp peaks in the 1600-1450 cm⁻¹ region is highly characteristic of aromatic and heteroaromatic ring systems.[11][12]

-

The C-I stretch is found in the far-infrared (fingerprint) region. Its identification can be challenging due to overlap with other vibrations but is a key piece of evidence for the presence of the iodine substituent.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns.[6][13]

Expertise-Driven Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, nitrogen-containing molecules like this compound, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

Protocol:

-